(3S)-3-methyl-3-phenylpyrrolidine-2,5-dione
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Overview
Description
(3S)-3-methyl-3-phenylpyrrolidine-2,5-dione is a chiral compound belonging to the class of pyrrolidine derivatives. This compound features a pyrrolidine ring substituted with a methyl group and a phenyl group, making it an interesting subject for various chemical and pharmaceutical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-methyl-3-phenylpyrrolidine-2,5-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of N-phenylmaleimide with methylamine, followed by cyclization to form the desired pyrrolidine derivative. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-methyl-3-phenylpyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or methyl groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted pyrrolidine derivatives.
Scientific Research Applications
(3S)-3-methyl-3-phenylpyrrolidine-2,5-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of chiral drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (3S)-3-methyl-3-phenylpyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
(3S)-3-methyl-3-phenylpyrrolidine-2,5-dione: A chiral pyrrolidine derivative with unique substituents.
Pyrrolopyrazine derivatives: Compounds with a pyrrole and pyrazine ring, exhibiting various biological activities.
Piperidine derivatives: Six-membered heterocycles with significant pharmaceutical applications.
Uniqueness
This compound is unique due to its specific chiral configuration and the presence of both methyl and phenyl substituents on the pyrrolidine ring. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
39122-11-7 |
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Molecular Formula |
C11H11NO2 |
Molecular Weight |
189.21 g/mol |
IUPAC Name |
(3S)-3-methyl-3-phenylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C11H11NO2/c1-11(7-9(13)12-10(11)14)8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,12,13,14)/t11-/m0/s1 |
InChI Key |
UDESUGJZUFALAM-NSHDSACASA-N |
Isomeric SMILES |
C[C@]1(CC(=O)NC1=O)C2=CC=CC=C2 |
Canonical SMILES |
CC1(CC(=O)NC1=O)C2=CC=CC=C2 |
Purity |
95 |
Origin of Product |
United States |
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